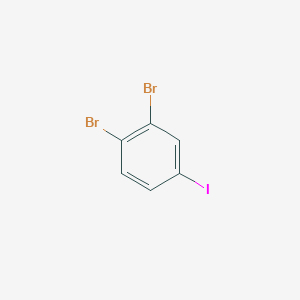

1,2-Dibromo-4-yodobenceno

Descripción general

Descripción

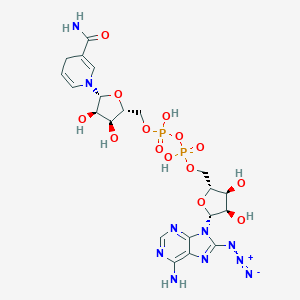

1,2-Dibromo-4-iodobenzene is a compound with the molecular formula C6H3Br2I . It has a molecular weight of 361.80 g/mol . The IUPAC name for this compound is 1,2-dibromo-4-iodobenzene .

Synthesis Analysis

The synthesis of various derivatives of 1,2-Dibromo-4-iodobenzene involves sequences based on regioselective bromination, ortho-metalation, and halogen/metal permutations . The reaction of 1,4-and 1,2-bromo-iodobenzenes with diphenylphosphine oxide or diethyl phosphite under different conditions comprising Pd-, Ni-, or Cu-catalysis has been studied .Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4-iodobenzene is determined by its molecular formula, C6H3Br2I . The InChI string representation of its structure isInChI=1S/C6H3Br2I/c7-5-2-1-4 (9)3-6 (5)8/h1-3H . Chemical Reactions Analysis

The on-surface reaction processes of 1,2-Dibromo-4-iodobenzene have been systematically investigated. Deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Dibromo-4-iodobenzene include a molecular weight of 361.80 g/mol, a complexity of 97.1, and a covalently-bonded unit count of 1 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count .Aplicaciones Científicas De Investigación

Intermediario Farmacéutico OLED

1,2-Dibromo-4-yodobenceno se utiliza como intermediario en la síntesis de compuestos de diodos orgánicos emisores de luz (OLED). Estos compuestos son cruciales para el desarrollo de la tecnología OLED, que se utiliza en pantallas para diversos dispositivos electrónicos debido a su calidad de color superior y eficiencia energética .

Desililación In Situ y Acoplamiento de Alquinos Sililados

Este compuesto sirve como reactivo para la desililación in situ, que es un proceso en el que se eliminan los grupos protectores de sililo de las moléculas. También se utiliza para acoplar alquinos sililados, que son reacciones importantes en la síntesis de moléculas orgánicas complejas .

Síntesis de Alcaloides

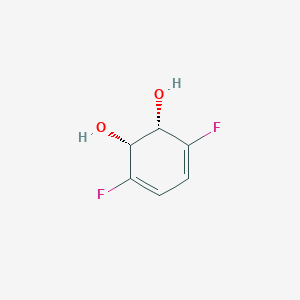

Actúa como reactivo de partida en las síntesis totales de ent-conduramina A y ent-7-deoxipancratistatina. Estos son alcaloides que tienen posibles propiedades medicinales, incluidas las actividades anticancerígenas .

Acoplamiento de Sonogashira Sin Cobre

This compound se utiliza como sustrato en reacciones de acoplamiento de Sonogashira sin cobre. Este tipo de reacción de acoplamiento se utiliza para formar enlaces carbono-carbono entre alquinos y haluros de arilo o vinilo, lo cual es una herramienta valiosa en la construcción de moléculas orgánicas complejas .

Síntesis de β,β-Dibromostirenos

Este compuesto participa en la síntesis de β,β-dibromostirenos, que son intermediarios importantes en la síntesis orgánica y se pueden utilizar para crear varias estructuras químicas con posibles aplicaciones en productos farmacéuticos y ciencia de materiales .

Investigación de Propiedades Termo-físicas

Las propiedades termodinámicas del this compound se evalúan críticamente para la investigación científica. Estos datos son esenciales para comprender el comportamiento del compuesto en diferentes condiciones y se pueden aplicar en varios campos, como la ciencia de los materiales y la ingeniería química .

Safety and Hazards

Direcciones Futuras

The reactivity of a series of 1,4-, 1,3- and 1,2-dibromo- and bromo-iodobenzenes with diphenylphosphine oxide or diethyl phosphite was evaluated under the “P-ligand-free” microwave (MW)-assisted conditions . This could lead to practical and competent syntheses for phosphonoyl- and phosphinoyl-bromoarenes .

Mecanismo De Acción

Pharmacokinetics

The compound’s physicochemical properties, such as its high molecular weight (361.80 Da) and logP value (4.59), suggest that it may have low water solubility and high lipophilicity These properties could influence its absorption and distribution within the body

Action Environment

The action, efficacy, and stability of 1,2-Dibromo-4-iodobenzene could be influenced by various environmental factors . For instance, the compound’s physicochemical properties suggest that it may be more stable and active in lipophilic environments Additionally, factors such as pH, temperature, and the presence of other compounds could also influence its action

Análisis Bioquímico

Biochemical Properties

It is known that halogenated aromatic compounds can interact with various enzymes and proteins

Cellular Effects

It is known that halogenated aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that halogenated aromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that halogenated aromatic compounds can have threshold effects and can cause toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

1,2-dibromo-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOPLIDJHUQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909072-74-8 | |

| Record name | 1,2-Dibromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

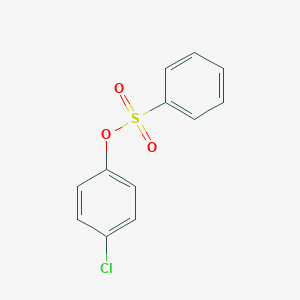

Feasible Synthetic Routes

Q1: What is the significance of 1,2-Dibromo-4-iodobenzene in organic synthesis?

A1: 1,2-Dibromo-4-iodobenzene (4c) serves as a valuable intermediate in the synthesis of various 1,2-dibromobenzene derivatives []. These derivatives are particularly important as precursors in reactions that involve the formation of benzynes, highly reactive intermediates widely used in organic synthesis []. The presence of both bromine and iodine atoms in specific positions allows for versatile reactivity and regioselectivity in subsequent transformations.

Q2: How is 1,2-Dibromo-4-iodobenzene synthesized according to the research?

A2: The research paper outlines a synthetic route to 1,2-Dibromo-4-iodobenzene involving regioselective bromination and halogen/metal permutations []. While the specific steps for synthesizing 1,2-Dibromo-4-iodobenzene (4c) are not detailed in the abstract, the paper highlights its role as an intermediate within a broader synthetic scheme aimed at producing various 1,2-dibromobenzene derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)